

# Tribufos: A Technical History and Developmental Overview as a Defoliant

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## Compound of Interest

Compound Name: Tribufos

Cat. No.: B1683236

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An In-depth Guide for Researchers and Scientists

## Introduction

**Tribufos**, chemically known as S,S,S-tributyl phosphorotrithioate, is an organophosphate compound that has been primarily utilized as a defoliant in cotton farming. Its application facilitates mechanical harvesting by inducing premature leaf drop, which prevents leaf matter from contaminating the cotton lint. This technical guide provides a comprehensive overview of the history, development, chemical properties, mechanism of action, toxicological profile, and environmental fate of **Tribufos**. It is intended for an audience of researchers, scientists, and professionals in drug development and environmental science who require a detailed understanding of this compound.

## History and Development

**Tribufos** was developed as a plant growth regulator specifically for use as a cotton defoliant.<sup>[1]</sup> It is valued for its ability to stimulate the formation of an abscission layer between the plant stem and the leaf petiole, leading to the shedding of green leaves.<sup>[1]</sup> This action also helps in managing boll rot by removing the habitat for the causative organisms.<sup>[1]</sup>

## Chemical and Physical Properties

**Tribufos** is a colorless to pale yellow liquid characterized by a mercaptan-like or skunk-like odor.<sup>[2]</sup> It is insoluble in water but soluble in various organic solvents, including aliphatic and

aromatic hydrocarbons.[2][3]

Table 1: Physical and Chemical Properties of **Tribufos**

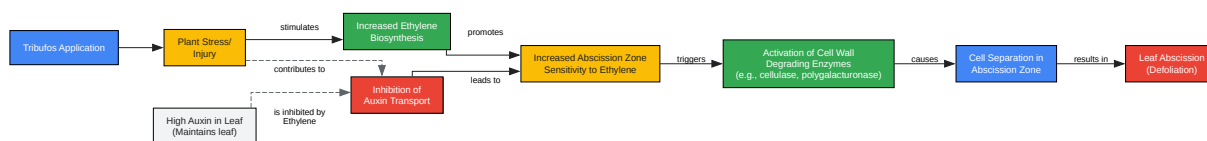
Property	Value	Reference(s)
Chemical Formula	C <sub>12</sub> H <sub>27</sub> OPS <sub>3</sub>	[4]
Molecular Weight	314.51 g/mol	[3]
CAS Number	78-48-8	[3]
Appearance	Colorless to pale yellow liquid	[2]
Odor	Mercaptan-like/Skunk-like	[2]
Boiling Point	150 °C at 0.3 mmHg	[3]
Melting Point	< -25 °C	[3]
Density	1.057 g/cm <sup>3</sup> at 20 °C	[2]
Vapor Pressure	5.3 x 10 <sup>-6</sup> mmHg at 25 °C	[5]
Water Solubility	Insoluble	[2]
Log Kow	5.7	[2]
Henry's Law Constant	2.94 x 10 <sup>-7</sup> atm·m <sup>3</sup> /mol	[5]

## Mechanism of Action

### Defoliation in Cotton

The primary mode of action of **Tribufos** as a defoliant involves the modulation of plant hormones that control leaf abscission.[6] It is believed to injure the plant, which in turn stimulates the production of ethylene.[6] Ethylene is a key plant hormone that promotes senescence and the formation of an abscission zone at the base of the petiole.[5][6] This zone is a specialized layer of cells that undergoes enzymatic degradation, leading to the detachment of the leaf.[6] Ethylene is thought to inhibit the transport of auxin, another critical plant hormone that typically prevents abscission when present at high concentrations in the leaf blade.[6] The

reduction in auxin flow to the abscission zone makes the cells in this region more sensitive to the effects of ethylene, thereby accelerating leaf drop.[6]

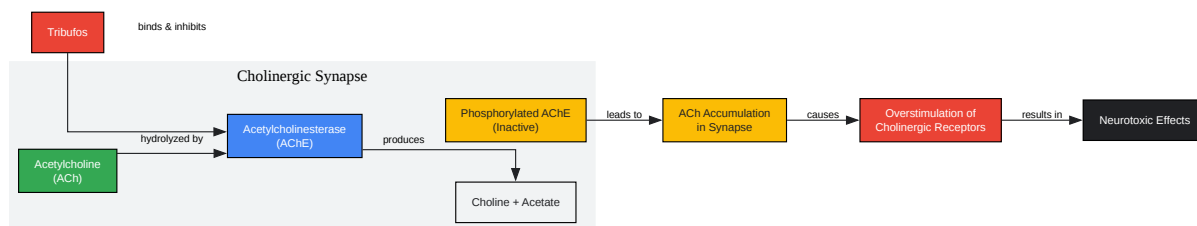


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Caption: Simplified signaling pathway of **Tribufos**-induced defoliation in cotton.

## Toxicological Mechanism in Animals

In animals, **Tribufos**, like other organophosphates, exerts its toxic effects primarily through the inhibition of acetylcholinesterase (AChE).[7] AChE is a critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine at cholinergic synapses.[7] By inhibiting AChE, **Tribufos** causes an accumulation of acetylcholine, leading to overstimulation of nicotinic and muscarinic receptors. This overstimulation results in a range of neurotoxic effects.[7] The inhibition of AChE by organophosphates is generally considered irreversible as it involves the formation of a stable, phosphorylated enzyme that is slow to hydrolyze.



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Caption: Mechanism of acetylcholinesterase (AChE) inhibition by **Tribufos**.

## Quantitative Toxicological Data

The toxicity of **Tribufos** has been evaluated in various animal studies. The primary endpoints of concern are related to its neurotoxicity due to acetylcholinesterase inhibition.

Table 2: Summary of Acute and Subchronic Oral Toxicity of **Tribufos** in Rats

Study Type	Species	Route	Parameter	Value (mg/kg/day)	Critical Effect	Reference(s)
Acute	Rat (Male)	Oral	LD <sub>50</sub>	233	Mortality	[3]
Acute	Rat (Female)	Oral	LD <sub>50</sub>	150	Mortality	[3]
90-Day	Rat	Oral	NOAEL	0.5	Decreased brain AChE activity	[8]
90-Day	Rat	Oral	LOAEL	2.5	Decreased brain AChE activity	[8]

NOAEL: No-Observed-Adverse-Effect Level; LOAEL: Lowest-Observed-Adverse-Effect Level; LD<sub>50</sub>: Lethal Dose, 50%

## Environmental Fate and Ecotoxicity

The environmental persistence and mobility of **Tribufos** are key considerations for its use. It has low water solubility and a high affinity for soil organic matter, which limits its potential for leaching into groundwater.[5] However, it can enter surface waters through runoff and spray drift.[5]

Table 3: Environmental Fate and Ecotoxicity of **Tribufos**

Parameter	Medium	Value	Reference(s)
Aerobic Soil Metabolism Half-life	Soil	198 - 745 days	[9]
Anaerobic Aquatic Metabolism Half-life	Sediment	120 - 180 days	[9]
Hydrolysis Half-life (pH 9)	Water	124 days	[9]
Bioconcentration Factor (BCF)	Fish (whole body)	730	[9]
Acute Toxicity (LC <sub>50</sub> , 96h)	Rainbow Trout	0.36 mg/L	
Acute Toxicity (EC <sub>50</sub> , 48h)	Daphnia magna	0.03 mg/L	

## Experimental Protocols

Detailed experimental protocols for the assessment of chemicals like **Tribufos** are extensive. The following sections provide representative methodologies based on internationally accepted guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), which are illustrative of the types of studies conducted on **Tribufos**.

### 90-Day Oral Toxicity Study in Rodents (Representative Protocol based on OECD TG 408)

Objective: To determine the potential adverse effects of repeated oral exposure to **Tribufos** over a 90-day period.

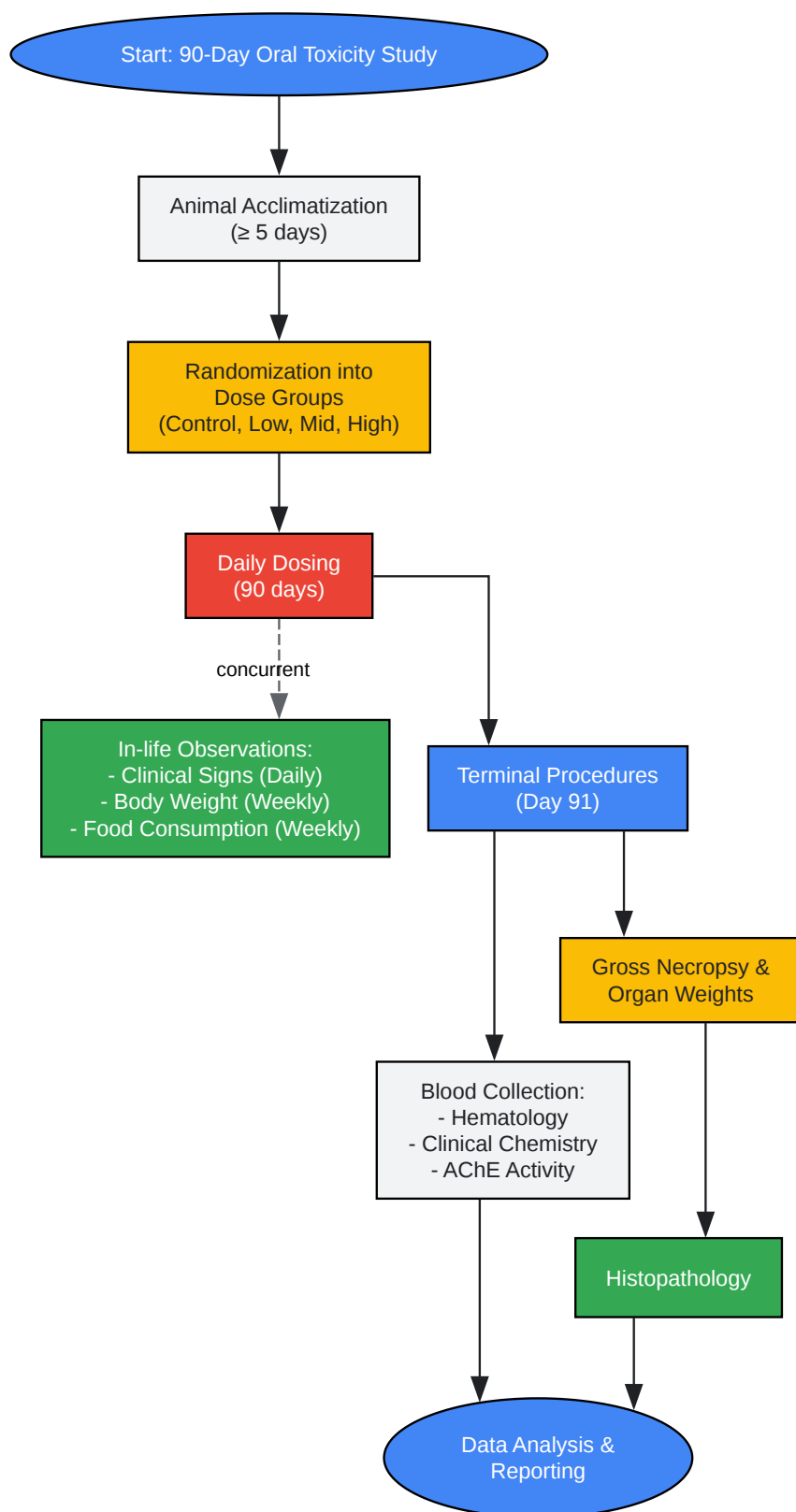
Test System:

- Species: Rat (e.g., Sprague-Dawley strain)
- Age: Young adults (approximately 6-8 weeks old at the start of the study)

- Number of Animals: At least 10 males and 10 females per dose group.

#### Experimental Design:

- Dose Groups: A minimum of three dose levels of **Tribufos** and a concurrent control group. Doses are selected based on preliminary range-finding studies.
- Administration: **Tribufos** is typically administered daily by gavage or mixed in the diet.
- Duration: 90 days.
- Observations:
  - Clinical Signs: Daily observation for signs of toxicity.
  - Body Weight and Food Consumption: Recorded weekly.
  - Ophthalmology: Examination before the start and at the end of the study.
  - Hematology and Clinical Chemistry: Blood samples are collected at termination for analysis of a wide range of parameters (e.g., red and white blood cell counts, liver enzymes, kidney function markers).
  - Urinalysis: Conducted at termination.
  - Cholinesterase Activity: Measurement of plasma, red blood cell, and brain acetylcholinesterase activity.
- Pathology:
  - Gross Necropsy: All animals are subjected to a full gross necropsy at the end of the study.
  - Organ Weights: Key organs are weighed.
  - Histopathology: A comprehensive set of tissues from all control and high-dose animals, and any gross lesions from all animals, are examined microscopically. Tissues from lower dose groups may also be examined for target organs identified at the high dose.



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Caption: Experimental workflow for a 90-day oral toxicity study.



## Determination of Tribufos Residues in Soil (Representative Protocol)

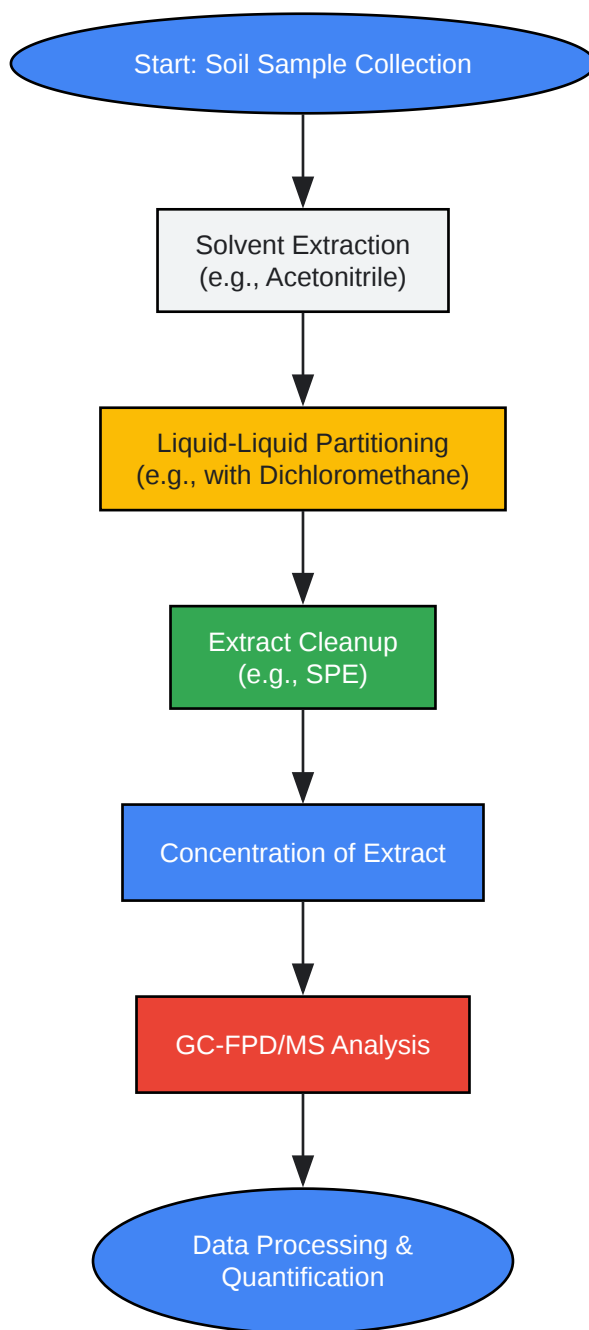
Objective: To quantify the concentration of **Tribufos** in soil samples.

Methodology: Gas Chromatography (GC) with a Flame Photometric Detector (FPD) or Mass Spectrometry (MS).

Procedure:

- Sample Collection: Collect representative soil samples from the field of interest.
- Extraction:
  - A known weight of soil is extracted with an organic solvent mixture (e.g., acetone/water or acetonitrile).
  - The extraction is typically performed by shaking or sonication.
- Cleanup:
  - The extract is partitioned with a non-polar solvent like dichloromethane.
  - The organic phase is collected and may be further cleaned using solid-phase extraction (SPE) or column chromatography to remove interfering substances.
- Concentration: The cleaned extract is concentrated to a small, known volume.
- GC Analysis:
  - An aliquot of the concentrated extract is injected into the gas chromatograph.
  - The GC is equipped with a capillary column suitable for organophosphate analysis.
  - The FPD is operated in phosphorus mode for selective detection of **Tribufos**. Alternatively, a mass spectrometer can be used for more definitive identification and quantification.

- Quantification: The concentration of **Tribufos** is determined by comparing the peak area of the sample to that of a known standard.



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Caption: Workflow for **Tribufos** residue analysis in soil.

## Acetylcholinesterase Inhibition Assay (Representative Protocol based on Ellman's Method)

Objective: To determine the in vitro inhibitory potential of **Tribufos** on acetylcholinesterase activity.

Principle: The assay measures the activity of AChE by monitoring the production of thiocholine from the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be measured spectrophotometrically at 412 nm.

Procedure:

- Reagent Preparation: Prepare solutions of AChE, acetylthiocholine (substrate), DTNB, and various concentrations of **Tribufos** in a suitable buffer (e.g., phosphate buffer, pH 8.0).
- Assay Setup:
  - In a 96-well microplate, add the buffer, AChE solution, and different concentrations of **Tribufos**.
  - Include control wells with no inhibitor and blank wells with no enzyme.
- Pre-incubation: Incubate the plate for a defined period to allow **Tribufos** to interact with the enzyme.
- Reaction Initiation: Add the substrate (acetylthiocholine) and DTNB to all wells to start the reaction.
- Measurement: Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader.
- Data Analysis:
  - Calculate the rate of reaction (change in absorbance per minute) for each concentration of **Tribufos**.

- Determine the percent inhibition for each concentration relative to the control.
- Plot the percent inhibition against the logarithm of the **Tribufos** concentration to determine the IC<sub>50</sub> value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

## Conclusion

**Tribufos** has a long history of use as an effective cotton defoliant, facilitating mechanical harvesting and improving lint quality. Its mechanism of action in plants involves the disruption of hormonal balances, leading to premature leaf abscission. However, as an organophosphate, its toxicological properties, primarily the inhibition of acetylcholinesterase, and its environmental fate require careful management and consideration. The data and representative protocols presented in this guide offer a detailed technical resource for understanding the multifaceted nature of **Tribufos**. Further research into more targeted and environmentally benign defoliation strategies continues to be an important area of agricultural science.

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